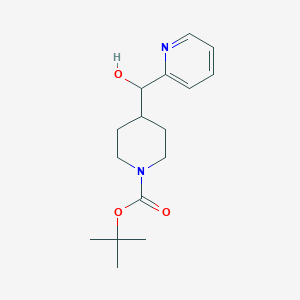

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a hydroxy(pyridin-2-yl)methyl group and a tert-butyl ester group, making it a versatile intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridine-based reagents One common method starts with the protection of the piperidine nitrogen using a tert-butyl ester groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxy group, forming a methyl group in its place, using reducing agents such as lithium aluminum hydride (LAH).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction can produce a methyl-substituted piperidine derivative .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate has been identified as a significant compound in the development of new therapeutic agents. Its structure allows for various modifications that can enhance biological activity.

Drug Development

The compound's ability to interact with biological targets makes it a candidate for drug development. Research indicates its potential in modulating neurotransmitter systems, which is crucial for treating neurological disorders.

Neuropharmacology

Studies have shown that derivatives of this compound exhibit promising activity against conditions such as anxiety and depression. The presence of the pyridine moiety contributes to its pharmacological profile, enhancing binding affinity to specific receptors involved in mood regulation.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine pathways, indicating its potential as a lead compound for antidepressant drug development.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that it could enhance cell viability and reduce apoptosis in neuronal cell lines, suggesting its application in neurodegenerative disease treatments.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(pyridin-2-yl)methyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

- Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate is unique due to the presence of the hydroxy(pyridin-2-yl)methyl group, which imparts specific chemical and biological properties. This makes it particularly useful in the synthesis of pyridine-containing compounds and in applications where interactions with pyridine-binding sites are crucial .

Actividad Biológica

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate (CAS No: 333986-05-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, cellular effects, metabolic pathways, and potential therapeutic applications, supported by relevant data tables and findings from recent research.

Overview of the Compound

- Molecular Formula : C16H24N2O3

- Molecular Weight : 292.37 g/mol

- Structure : The compound features a piperidine ring with a hydroxy(pyridin-2-yl)methyl group and a tert-butyl ester, contributing to its unique biological properties.

This compound interacts with various enzymes and proteins, significantly influencing their activity:

- Enzyme Interaction : It has been identified as an inhibitor of the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial for menaquinone synthesis in Mycobacterium tuberculosis (Mtb) . This interaction is vital for developing new treatments for tuberculosis.

Cellular Effects

The compound's influence on cellular processes includes:

- Cell Signaling Modulation : It affects key signaling pathways that regulate cellular metabolism and gene expression.

- Proton Motive Force : By impacting the electron transport chain, it plays a role in ATP production, essential for cellular functions .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Lower Doses : Beneficial effects such as enzyme inhibition and modulation of metabolic processes.

- Higher Doses : Potentially toxic effects leading to cellular damage .

Metabolic Pathways

This compound participates in several metabolic pathways:

| Metabolic Pathway | Role |

|---|---|

| Menaquinone Synthesis | Inhibits MenA, affecting electron transport in Mtb |

| Cellular Respiration | Modulates proton motive force essential for ATP synthesis |

Transport and Distribution

Understanding how the compound is transported within biological systems is crucial for its efficacy:

- Transport Mechanisms : It utilizes specific transporters to cross cellular membranes, ensuring proper localization within cells .

Subcellular Localization

The localization of this compound within specific organelles impacts its biological activity. Targeting signals may direct it to mitochondria or other compartments where it can exert its effects .

Scientific Research Applications

This compound has diverse applications in research:

Medicinal Chemistry

The compound is being investigated for its potential as:

Structure-Activity Relationship (SAR) Studies

Recent studies have focused on SAR to enhance the potency and pharmacokinetic properties of similar compounds. For instance, modifications to the piperidine structure have yielded derivatives with improved activity against Mtb .

Case Studies and Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Inhibition of MenA :

- Combination Therapy :

- Pharmacological Properties :

Propiedades

IUPAC Name |

tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-7-12(8-11-18)14(19)13-6-4-5-9-17-13/h4-6,9,12,14,19H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGSOLUUAGLZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594919 | |

| Record name | tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333986-05-3 | |

| Record name | tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.